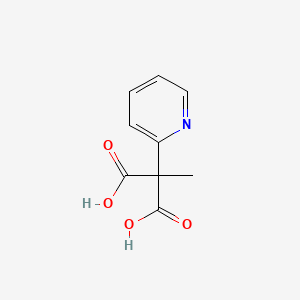
2-Methyl-2-(2-pyridinyl)-propanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(2-pyridinyl)-propanedioic acid is an organic compound that features a pyridine ring substituted with a methyl group and a propanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-pyridinyl)-propanedioic acid can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a stainless steel column packed with Raney® nickel and a low boiling point alcohol like 1-propanol at high temperature . The reaction proceeds with high selectivity, producing the desired compound in good yields without the need for additional work-up or purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar continuous flow techniques to ensure efficiency and scalability. The use of green chemistry principles, such as avoiding work-up procedures and reducing waste, is emphasized to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-(2-pyridinyl)-propanedioic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyridine ring and the propanedioic acid moiety, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a catalyst .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield pyridine N-oxides, while reduction could produce various hydrogenated derivatives .
Applications De Recherche Scientifique
2-Methyl-2-(2-pyridinyl)-propanedioic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and other bioactive compounds. Additionally, its unique chemical properties make it valuable in industrial applications, such as the production of fine chemicals and polymers .
Mécanisme D'action
The mechanism by which 2-Methyl-2-(2-pyridinyl)-propanedioic acid exerts its effects involves interactions with various molecular targets and pathways. The pyridine ring can participate in coordination with metal ions, while the propanedioic acid moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Methyl-2-(2-pyridinyl)-propanedioic acid include other pyridine derivatives and propanedioic acid analogs. Examples include 2-methylpyridine and 2,6-dimethylpyridine, which share structural similarities and exhibit comparable chemical properties .
Uniqueness: What sets this compound apart from its analogs is the combination of the pyridine ring with the propanedioic acid moiety.
Propriétés
Formule moléculaire |
C9H9NO4 |
|---|---|
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
2-methyl-2-pyridin-2-ylpropanedioic acid |
InChI |
InChI=1S/C9H9NO4/c1-9(7(11)12,8(13)14)6-4-2-3-5-10-6/h2-5H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
XCUIJOATGAHCLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=N1)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
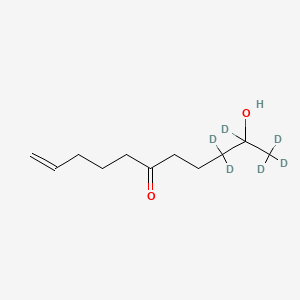

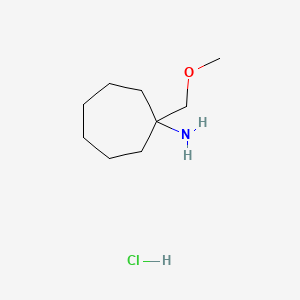
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)
![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)
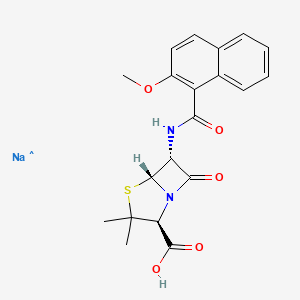
![N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B13448084.png)

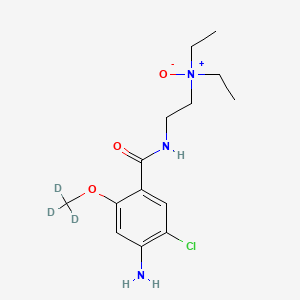
![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)
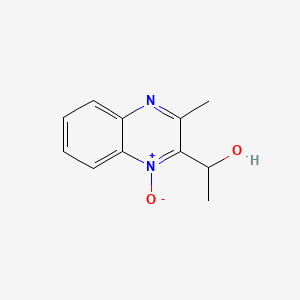
![2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile](/img/structure/B13448130.png)
![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)
